molecular formula C17H17BrN2O4 B15019120 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B15019120
M. Wt: 393.2 g/mol
InChI Key: APEHPELGECKIHC-VXLYETTFSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-(2-methoxyphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups in the aromatic ring enhances its reactivity and potential for diverse applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H17BrN2O4/c1-22-14-8-7-13(18)9-12(14)10-19-20-17(21)11-24-16-6-4-3-5-15(16)23-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

APEHPELGECKIHC-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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